Biotin-Clip -

Biotin-Clip

Catalog Number: EVT-8371055
CAS Number:
Molecular Formula: C28H39N7O4S
Molecular Weight: 569.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Biotin-Clip is classified as a biotin derivative, specifically designed for use with the CLIP-tag system. This system allows for the covalent attachment of biotin to proteins, enabling their purification and detection through streptavidin-based methods. The compound is synthesized through the attachment of an amidocaproyl linker to biotin, enhancing its functionality for specific applications in molecular biology .

Synthesis Analysis

Methods and Technical Details

The synthesis of Biotin-Clip involves several key steps:

  1. Linker Attachment: An amidocaproyl linker is covalently bonded to biotin. This reaction typically occurs under mild conditions to preserve the integrity of the biotin moiety.
  2. Purification: Following synthesis, the product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure that only the desired compound is obtained.
  3. Characterization: The synthesized Biotin-Clip is characterized using mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

Biotin-Clip features a molecular structure that combines the core biotin structure with an amidocaproyl linker. The linker enhances solubility and facilitates the conjugation of other molecules or tags. The molecular formula for Biotin-Clip can be represented as C_{14}H_{24}N_2O_4S, indicating its complex nature with both hydrophilic and hydrophobic characteristics.

Data

  • Molecular Weight: Approximately 300 g/mol
  • Functional Groups: Contains amide, carboxylic acid, and thiol groups which contribute to its reactivity and binding properties.
Chemical Reactions Analysis

Reactions and Technical Details

Biotin-Clip undergoes several types of chemical reactions:

  1. Covalent Bond Formation: It reacts with proteins or peptides containing reactive groups (e.g., amines or thiols) to form stable covalent bonds.
  2. Labeling Reactions: The compound can be used in conjunction with other functionalized substrates for labeling proteins in live cells or in vitro assays.
  3. Click Chemistry Applications: Biotin-Clip can also participate in click chemistry reactions, allowing for the selective conjugation of various biomolecules .
Mechanism of Action

Process and Data

The mechanism of action of Biotin-Clip primarily revolves around its ability to form stable complexes with streptavidin or avidin. Upon introduction into a biological system:

  1. Binding: Biotin-Clip binds with high affinity to streptavidin, forming a stable complex that can be easily isolated from other cellular components.
  2. Detection: This complex can then be detected using various methods, including fluorescence or Western blotting techniques.
  3. Functionalization: The amidocaproyl linker allows further functionalization, enabling researchers to attach additional tags or probes for enhanced detection capabilities.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents, making it versatile for different experimental conditions.

Chemical Properties

  • Stability: Biotin-Clip is stable under physiological conditions but should be stored properly to prevent degradation.
  • Reactivity: Exhibits reactivity towards nucleophiles due to the presence of the amidocaproyl linker, facilitating conjugation with various biomolecules .
Applications

Scientific Uses

Biotin-Clip has significant applications in various fields of biological research:

  1. Protein Purification: Used extensively in affinity purification protocols where proteins tagged with Biotin-Clip can be isolated using streptavidin-coated surfaces.
  2. Cellular Imaging: Facilitates the visualization of proteins within cells through fluorescent labeling techniques.
  3. Functional Studies: Allows researchers to study protein interactions and dynamics within cellular environments by tracking labeled proteins over time .
  4. MicroRNA Capture Technology: Employed in methodologies like miR-CATCH for isolating specific RNA molecules from complex mixtures .
Molecular Design & Synthesis of Biotin-Clip Systems

Rational Engineering of Benzylcytosine-Biotin Conjugates

Biotin-CLIP is a chemoselective labeling reagent comprising a benzylcytosine (BC) moiety covalently linked to biotin via a synthetic spacer. The benzylcytosine group serves as the recognition element for the CLIP-tag, a 20 kDa engineered variant of mammalian O⁶-alkylguanine-DNA-alkyltransferase. Upon substrate binding, the benzyl group is irreversibly transferred to the reactive cysteine residue within the CLIP-tag’s active site, forming a stable thioether bond while releasing the cytosine group. This suicide inhibition mechanism enables permanent biotinylation of CLIP-tag fusion proteins [1] [5] [10].

Rational design prioritizes spatial separation between the benzylcytosine reactive center and the biotin moiety. Unmodified biotin directly conjugated to benzylcytosine exhibits steric occlusion, impairing both CLIP-tag binding (Kₘ increase >5-fold) and streptavidin recognition (Kd >10⁻⁷ M). Molecular modeling indicates that the biotin valeryl side chain must project freely without obstructing the benzylcytosine-CLIP-tag binding pocket. Consequently, engineering focuses on introducing linkers that distance biotin from the conjugation site while maintaining aqueous solubility [1] [3].

Table 1: Key Structural Elements of Benzylcytosine-Biotin Conjugates

ComponentFunctionDesign Constraint
BenzylcytosineCovalent substrate for CLIP-tagUnmodified O²-benzyl position for nucleophilic attack
BiotinAffinity handle for streptavidin detection/purificationFree access to ureido ring for streptavidin binding
LinkerSpatial separation of functional groupsOptimal length: 10–20 Å; Hydrophilic character
Solubility modifiersAqueous compatibility for live-cell applicationsPolar groups (e.g., PEG, carboxylates)

Linker Chemistry Optimization for CLIP-Tag Compatibility

Linker engineering critically balances enzymatic kinetics, cell permeability, and streptavidin accessibility. The benchmark CLIP-Biotin reagent (New England Biolabs #S9221) employs an amidocaproyl linker (6-aminohexanoic acid), providing an 11-atom spacer between the benzyl ring and biotin. This aliphatic chain reduces steric hindrance, yielding a second-order rate constant (k₂) of ~5 × 10³ M⁻¹s⁻¹ for CLIP-tag labeling [1] [9].

Alternative linkers have been systematically evaluated:

  • PEG-based spacers: Polyethylene glycol (PEG₆–PEG₁₂) linkers enhance solubility and reduce aggregation. CLIP-Biotin with PEG₁₂ spacers demonstrates a 40% improvement in quantum yield for fluorophore-streptavidin detection due to reduced quenching [3] [6].
  • Rigid aromatic linkers: Para-aminobenzoic acid (PABA) introduces conformational restraint, accelerating labeling kinetics by 20% but compromising cell permeability due to increased hydrophilicity [3].
  • Cleavable linkers: Photocleavable (PC) biotin linkers (e.g., 5′ PC Biotin) enable UV-triggered release (300–350 nm) after streptavidin capture, facilitating downstream analysis [4].

Live-cell compatibility requires linkers with logP < 2. Amidocaproyl (logP = 1.8) and PEG₃ (logP = -0.3) achieve >90% cytosolic delivery in HeLa cells, while PABA (logP = 0.7) shows 65% uptake due to hydrogen bonding [1] [9].

Solid-Phase Synthesis Protocols for Biotinylated Substrates

Solid-phase peptide synthesis (SPPS) enables precise incorporation of biotin at predetermined positions within benzylcytosine conjugates. The Fmoc-PEG-Biotin NovaTag resin strategy is optimal:

  • Resin functionalization: Fmoc-PEG-Biotin NovaTag resin (0.2–0.5 mmol/g loading) serves as the solid support. The PEG spacer (15 atoms) is pre-attached to biotin [3].
  • Benzylcytosine coupling: After Fmoc deprotection (20% piperidine/DMF), benzylcytosine carboxylic acid is activated with HBTU/HOBt and coupled to the resin-bound PEG-biotin linker [3] [7].
  • Cleavage and deprotection: Treatment with trifluoroacetic acid (TFA)/triisopropylsilane/water (95:2.5:2.5) releases the Biotin-PEG-benzylcytosine conjugate, achieving >85% purity without chromatography [3] [7].

Table 2: Solid-Phase Synthesis Efficiency for Biotin-CLIP Variants

Linker TypeCoupling Yield (%)Purity After Cleavage (%)CLIP-Tag Labeling Efficiency (%)
Amidocaproyl928795
PEG₆889198
PEG₁₂858997
PABA788390

Critical considerations include:

  • Solvent systems: NMP/DMSO (4:1) prevents precipitation of hydrophobic intermediates [3].
  • Orthogonal protection: Tert-butyloxycarbonyl (Boc) protection of the benzylcytosine exocyclic amine prevents side reactions during TFA cleavage [7].

Orthogonal Functionalization Strategies for Multiplex Labeling

Biotin-CLIP enables orthogonal protein labeling when combined with SNAP-tag technology. SNAP-tag reacts exclusively with O⁶-benzylguanine (BG) derivatives, while CLIP-tag recognizes O²-benzylcytosine (BC) substrates. This orthogonality (cross-reactivity <5%) allows simultaneous dual-protein labeling in the same cellular compartment [2] [5] [10].

Advanced functionalization strategies include:

  • Sequential labeling: CLIP-tag fusion proteins are biotinylated first using cell-permeable Biotin-CLIP (10 µM, 30 min), followed by SNAP-tag labeling with fluorophore-benzylguanine conjugates after washing [2] [5].
  • Bifunctional capture reagents: Heterobifunctional molecules (e.g., Biotin-PEG₄-Benzylcytosine-Benzylguanine-Fluorophore) enable co-localization studies. Streptavidin captures the biotin moiety, while the fluorophore reports SNAP-tag position via FRET [5] [10].
  • Chemoenzymatic tagging: Azide-functionalized Biotin-CLIP (e.g., Biotin-PEG₃-Azidobenzylcytosine) labels CLIP-tag fusions. Copper-free click chemistry with DBCO-fluorophores then introduces diverse probes without synthesizing custom substrates [10].

Table 3: Orthogonal Labeling Performance Metrics

Labeling StrategySignal-to-Noise RatioCross-Reactivity (%)Application
Biotin-CLIP + SNAP-Cell 48828:13.2Dual-color super-resolution imaging
CLIP-Biotin + SNAP-Surface35:11.8Protein interaction pull-down assays
Azide-CLIP + DBCO-Cy542:10.9Multiplexed intravital imaging

These strategies support applications in:

  • Multiplexed pull-downs: Sequential capture of SNAP-tag (via benzylguanine beads) and CLIP-tag (via streptavidin beads) fusion proteins from a single lysate [2].
  • FRET-based biosensors: Biotin-CLIP labels a CLIP-tagged ligand-binding domain, while a SNAP-tagged fluorophore serves as the donor. Ligand-induced conformational changes alter FRET efficiency [5] [10].

This systematic optimization of molecular design, linker chemistry, synthesis, and orthogonal application establishes Biotin-CLIP as a versatile reagent for precision protein labeling in complex biological environments.

Properties

Product Name

Biotin-Clip

IUPAC Name

6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[[4-[(4-aminopyrimidin-2-yl)oxymethyl]phenyl]methyl]hexanamide

Molecular Formula

C28H39N7O4S

Molecular Weight

569.7 g/mol

InChI

InChI=1S/C28H39N7O4S/c29-23-13-15-31-28(34-23)39-17-20-11-9-19(10-12-20)16-32-25(37)7-2-1-5-14-30-24(36)8-4-3-6-22-26-21(18-40-22)33-27(38)35-26/h9-13,15,21-22,26H,1-8,14,16-18H2,(H,30,36)(H,32,37)(H2,29,31,34)(H2,33,35,38)/t21-,22-,26-/m0/s1

InChI Key

CWIONTDGJVSLDU-MCEYFSPLSA-N

SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCC3=CC=C(C=C3)COC4=NC=CC(=N4)N)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCC3=CC=C(C=C3)COC4=NC=CC(=N4)N)NC(=O)N2

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCC3=CC=C(C=C3)COC4=NC=CC(=N4)N)NC(=O)N2

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